13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione

Description

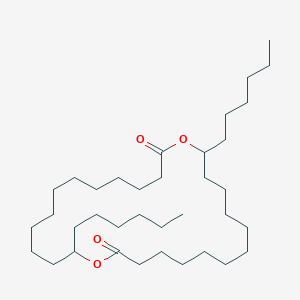

13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is a cyclic diester, specifically a macrolide, consisting of a 26-membered ring involving two ester groups.

Properties

CAS No. |

20602-43-1 |

|---|---|

Molecular Formula |

C36H68O4 |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

13,26-dihexyl-1,14-dioxacyclohexacosane-2,15-dione |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-21-27-33-29-23-17-13-9-11-16-20-26-32-36(38)40-34(28-22-8-6-4-2)30-24-18-14-10-12-15-19-25-31-35(37)39-33/h33-34H,3-32H2,1-2H3 |

InChI Key |

GUXJOCNDAOVARL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCCCCCCCCCC(=O)OC(CCCCCCCCCCC(=O)O1)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is typically achieved through the enzymatic polymerization of 12-hydroxystearic acid using Lipase CA® in benzene. This process initially produces poly(12-hydroxystearate) with a low molecular weight. When the polymerization is continued for an extended period, the poly(12-hydroxystearate) is depolymerized into the cyclic diester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione primarily undergoes polymerization and depolymerization reactions. The enzymatic polymerization of 12-hydroxystearic acid leads to the formation of poly(12-hydroxystearate), which can be depolymerized into the cyclic diester .

Common Reagents and Conditions

The key reagent in the synthesis of this compound is 12-hydroxystearic acid, and the reaction is catalyzed by Lipase CA® in benzene. The reaction conditions involve maintaining the reaction mixture at an appropriate temperature and allowing sufficient time for the polymerization and subsequent depolymerization to occur .

Major Products Formed

The major product formed from the enzymatic polymerization and depolymerization of 12-hydroxystearic acid is this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione involves the enzymatic polymerization and depolymerization of 12-hydroxystearic acid. The bulky n-hexyl side groups stemming from the ring systems play a crucial role in the preferential formation of the cyclic diester .

Comparison with Similar Compounds

Similar Compounds

12-Hydroxyoleic Acid: Similar polymerization and depolymerization reactions are observed when 12-hydroxyoleic acid is treated with Lipase CA®.

12-Hydroxydodecanoic Acid: Only polymerization occurs when 12-hydroxydodecanoic acid is treated with Lipase CA®, highlighting the unique structural requirements for the formation of cyclic diesters.

Uniqueness

The uniqueness of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione lies in its ability to form a cyclic diester through enzymatic depolymerization, a property not observed in all similar compounds. This characteristic is attributed to the structural requirements due to the bulky n-hexyl side groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.